![molecular formula C45H38N2O2 B13354756 4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13354756.png)
4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the oxazole ring through cyclization reactions involving appropriate precursors.
Step 2: Introduction of the phenyl groups via Friedel-Crafts alkylation or acylation.
Step 3: Coupling reactions to attach the diphenylphenyl groups to the oxazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions.
Temperature and Pressure: Control of reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole may undergo various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives with different oxidation states.
Reduction: Reduction of oxazole rings to form dihydro-oxazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction may produce dihydro-oxazoles.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers for advanced materials.
Biology
Biological Activity: Investigation of potential antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration as a scaffold for designing new pharmaceuticals.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole would depend on its specific application. For example:
Biological Mechanism: Interaction with specific enzymes or receptors in biological systems.
Chemical Mechanism: Participation in catalytic cycles or chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-oxazole: A simpler oxazole derivative.
4,5-Diphenyl-2-oxazole: Another oxazole with phenyl groups.
Comparison
Compared to similar compounds, 4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole may exhibit unique properties due to its complex structure, such as enhanced stability or specific reactivity.
Properties
Molecular Formula |
C45H38N2O2 |
|---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C45H38N2O2/c1-45(2,43-46-41(29-48-43)39-25-35(31-15-7-3-8-16-31)23-36(26-39)32-17-9-4-10-18-32)44-47-42(30-49-44)40-27-37(33-19-11-5-12-20-33)24-38(28-40)34-21-13-6-14-22-34/h3-28,41-42H,29-30H2,1-2H3 |
InChI Key |
CVTBPFWBWVUQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(CO1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(CO5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


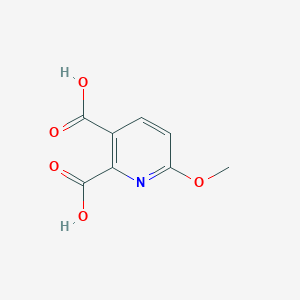
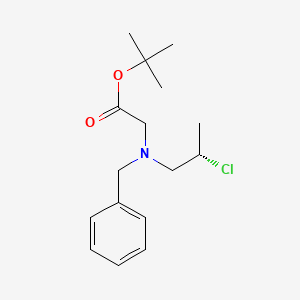
![2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B13354694.png)
![4-(3,5-dinaphthalen-2-ylphenyl)-2-[2-[4-(3,5-dinaphthalen-2-ylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13354697.png)
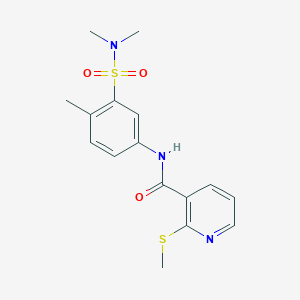
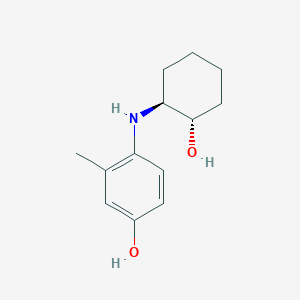
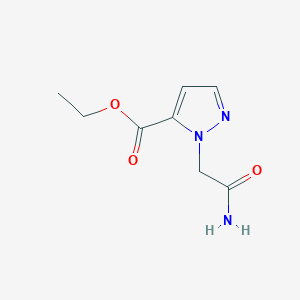
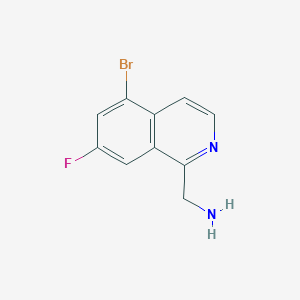
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13354719.png)
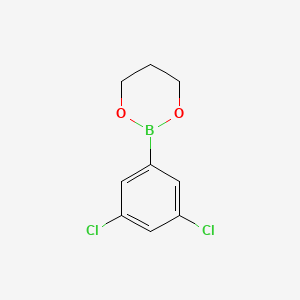
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B13354724.png)
![9-Ethyl-6-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B13354738.png)
![1-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-4-one](/img/structure/B13354745.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-phenylacetamide](/img/structure/B13354747.png)
